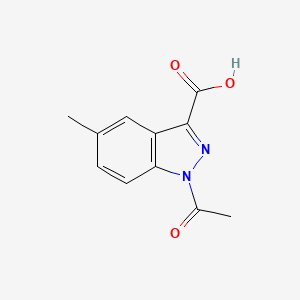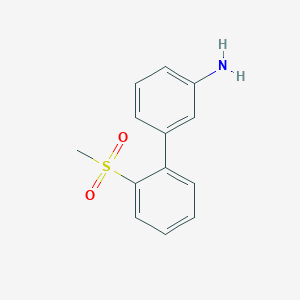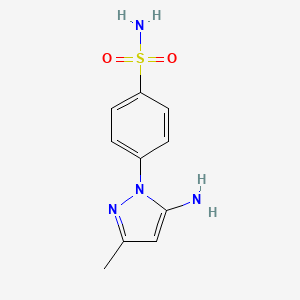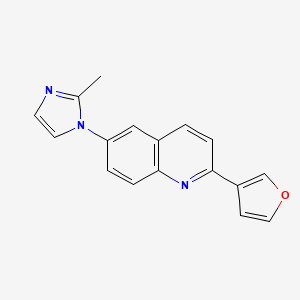
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid is a heterocyclic aromatic compound that contains a quinoxaline core substituted with a 4-chlorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid typically involves the condensation of 4-chlorobenzene-1,2-diamine with 3-methylquinoxaline-6-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline or tetrahydroquinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being explored for its potential use in the development of new pharmaceuticals targeting various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar quinoxaline core and have shown diverse biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the carboxylic acid group enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H11ClN2O2 |
|---|---|
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-methylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-15(10-2-5-12(17)6-3-10)19-13-7-4-11(16(20)21)8-14(13)18-9/h2-8H,1H3,(H,20,21) |
Clave InChI |
HVIFUAZDLLVHJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=CC(=CC2=N1)C(=O)O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
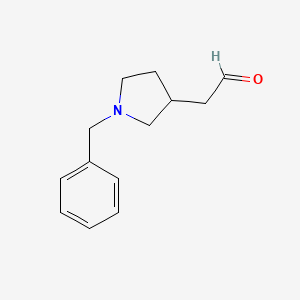

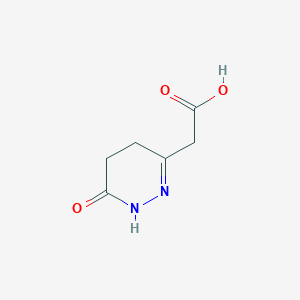

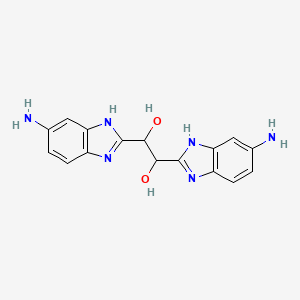

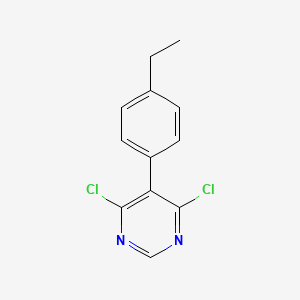
![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
